Aprepitant

Catalog No.
S519171
CAS No.
170729-80-3
M.F
C23H21F7N4O3
M. Wt
534.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aprepitant

CAS Number

170729-80-3

Product Name

Aprepitant

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

Molecular Formula

C23H21F7N4O3

Molecular Weight

534.4 g/mol

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1

InChI Key

ATALOFNDEOCMKK-OITMNORJSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Solubility

Practically insoluble
1.94e-02 g/L

Synonyms

MK0869; MK 0869; MK-0869; ONO7436; ONO-7436; ONO 7436; L754030; L-754030; L 754030; Aprepitant; US brand name: Emend

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Description

The exact mass of the compound Aprepitant is 534.1502 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Aprepitant and Chronic Pruritus

Aprepitant works by blocking neurokinin-1 receptors (NK-1R) which are involved in transmitting signals for nausea and vomiting. Interestingly, these receptors also play a role in itch sensation. Studies suggest that Aprepitant might be effective in treating chronic pruritus (itching) associated with various conditions, including psoriasis, chronic kidney disease, and brachioradial pruritus []. While some case reports and series show promising results, more extensive clinical trials are needed to confirm its efficacy and establish standard dosages for this application [].

Aprepitant and Migraine

Migraine headaches involve complex mechanisms, and some research suggests that NK-1R might be involved in migraine pain pathways. A small clinical trial investigated the use of Aprepitant as a preventive treatment for migraines. The results were inconclusive, and larger studies are needed to determine its effectiveness in migraine management [].

Aprepitant and Other Potential Applications

Scientific research is exploring Aprepitant's potential applications in various other areas. These include:

  • Alcohol Use Disorder: Aprepitant might help reduce alcohol cravings and relapse rates in individuals with alcohol use disorder [].
  • Neuroprotection: Studies in animal models suggest Aprepitant might have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease [].

Aprepitant is a synthetic, small molecule antagonist of the neurokinin-1 (NK1) receptor. It was discovered and developed by Merck & Co. as a novel approach to managing chemotherapy-induced nausea and vomiting (CINV) []. Aprepitant's significance lies in its ability to effectively prevent both acute (within 24 hours) and delayed (more than 24 hours) CINV, offering a significant improvement over previous antiemetic therapies [].


Molecular Structure Analysis

Aprepitant possesses a unique cyclic tripeptide structure containing a substituted cycloalkyl ring and acylated amine functionalities. Key features include the presence of a cis-amide bond, which is crucial for its high affinity to the NK1 receptor, and a chiral center responsible for its stereoselectivity []. The overall structure contributes to its specific interaction with the NK1 receptor, blocking the binding of substance P, a neuropeptide that triggers nausea and vomiting signals.


Chemical Reactions Analysis

The detailed synthesis of Aprepitant is proprietary information, but scientific literature describes general approaches. The process likely involves multi-step organic reactions to create the cyclic peptide core and subsequent functionalization steps to introduce the specific substituents []. Aprepitant undergoes metabolic degradation in the body by enzymes like CYP3A4, forming inactive metabolites that are eliminated through feces and urine.


Physical And Chemical Properties Analysis

  • Melting point: 138-140 °C
  • Boiling point: Not applicable (decomposes)
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and acetonitrile
  • pKa: Not publicly available
  • Log P (octanol-water partition coefficient): Approximately 3.5, indicating moderate lipophilicity []

Aprepitant works by selectively blocking the NK1 receptor, a G protein-coupled receptor (GPCR) located in the central nervous system, particularly in the area postrema (AP) – a region involved in nausea and vomiting control. By preventing substance P, a natural ligand for NK1, from binding to the receptor, Aprepitant disrupts the signaling cascade that triggers nausea and vomiting sensations [].

Aprepitant is recognized for its potent inhibition of both acute and delayed emesis induced by cytotoxic chemotherapeutic agents like cisplatin. It acts synergistically with other antiemetic agents, such as serotonin type 3 receptor antagonists and corticosteroids, enhancing their efficacy . The drug is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4, with a half-life of approximately 9 to 13 hours .

The original synthesis of aprepitant involved multiple steps that were not environmentally friendly. The revised synthesis method is more efficient and involves:

  • Joining enantiopure trifluoromethylated phenyl ethanol to a racemic morpholine precursor, leading to the crystallization of the desired isomer.
  • Attaching the fluorophenyl group to the morpholine ring.
  • Adding a triazolinone side chain to complete the structure .

This streamlined process significantly reduces the environmental impact while maintaining high yields of the desired compound.

Aprepitant is predominantly used in clinical settings for:

  • Preventing chemotherapy-induced nausea and vomiting: It is effective against both acute and delayed phases when used in combination with other antiemetics.
  • Surgical applications: It can also be administered to prevent postoperative nausea and vomiting .

Additionally, research suggests potential antiproliferative and antiangiogenic properties, indicating possible future applications in cancer treatment beyond its current use as an antiemetic .

Aprepitant has notable interactions due to its effect on cytochrome P450 enzymes. It can inhibit or induce CYP3A4, affecting the metabolism of various drugs, including:

  • Benzodiazepines
  • Warfarin
  • Hormonal contraceptives (may lead to contraceptive failure)

Patients are advised to monitor closely for any interactions when taking aprepitant alongside these medications .

Several compounds share similarities with aprepitant in terms of mechanism or therapeutic use. Here are some notable examples:

CompoundClassPrimary UseUnique Features
FosaprepitantNeurokinin-1 antagonistChemotherapy-induced nausea preventionProdrug of aprepitant; converted in vivo
RolapitantNeurokinin-1 antagonistChemotherapy-induced nausea preventionLonger half-life than aprepitant
NetupitantNeurokinin-1 antagonistChemotherapy-induced nausea preventionOften used in combination therapies
PalonosetronSerotonin type 3 antagonistChemotherapy-induced nausea preventionLonger duration of action compared to other agents

Aprepitant stands out due to its specific action on neurokinin-1 receptors and its unique pharmacokinetic profile, making it particularly effective in combination therapies for managing chemotherapy-induced nausea and vomiting .

Key Intermediate Synthesis Strategies

The synthetic pathway to aprepitant has undergone significant evolution from its initial discovery route to more efficient industrial processes. The most critical intermediates in aprepitant synthesis include the chiral morpholine core, the bis-trifluoromethyl phenylethanol fragment, and the oxazinone precursor [1] [2].

Oxazinone Formation Strategy

The synthesis begins with the formation of a 2-hydroxy-1,4-oxazin-3-one intermediate through direct condensation of N-benzyl ethanolamine with glyoxylic acid [1] [3]. This oxazinone is subsequently activated as the corresponding trifluoroacetate to enable coupling reactions. The oxazinone intermediate serves as a versatile platform that allows for convergent assembly of the complex aprepitant structure [4] [5].

Chiral Alcohol Building Block

The (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol represents a crucial chiral building block that establishes one of the three stereogenic centers in aprepitant [6] [7]. This intermediate can be synthesized through catalytic asymmetric transfer hydrogenation of the corresponding ketone using ruthenium-based catalysts with chiral ligands [6]. The process achieves 90-92% enantiomeric excess and utilizes a novel isolation protocol involving formation of a 2:1 inclusion complex with 1,4-diazabicyclo[2.2.2]octane (DABCO) to upgrade the enantiomeric purity to >99% [6] [7].

Morpholine Core Construction

The morpholine core of aprepitant contains three stereogenic centers and represents the most challenging synthetic target [2] [8]. Multiple strategies have been developed for its construction, including crystallization-induced asymmetric transformations and stereoselective Lewis acid-catalyzed processes [1] [2]. The morpholine synthesis typically involves formation of acetal intermediates followed by stereocontrolled ring closure reactions [2] [9].

Catalytic Asymmetric Methodologies

CBS Oxazaborolidine Catalysis

The (R)-2-Methyl-CBS-oxazaborolidine catalyst has proven highly effective for the asymmetric reduction of prochiral ketones in aprepitant synthesis [10] [11]. This chiral organoboron catalyst enables the synthesis of secondary alcohols with excellent enantiomeric ratios, typically achieving >90% enantiomeric excess [10] [12]. The catalyst operates through a Lewis acid mechanism where the boron atom coordinates with carbonyl groups, activating them for enantioselective nucleophilic attack by hydride sources such as borane-tetrahydrofuran [10] [12].

Asymmetric Transfer Hydrogenation

Ruthenium-based transfer hydrogenation catalysts have emerged as powerful tools for aprepitant intermediate synthesis [6]. The catalytic system employs (1S,2R)-cis-1-aminoindan-2-ol as the chiral ligand and dichloro(p-cymene)ruthenium(II) dimer as the metal source [6] [7]. This methodology achieves 90-92% enantiomeric excess in the reduction of 3,5-bis(trifluoromethyl)acetophenone to the corresponding chiral alcohol [6].

Recent developments include organocatalytic asymmetric transfer hydrogenation using Brønsted acid catalysts for the synthesis of N-alkyl arylglycine derivatives, which serve as precursors to morpholine intermediates [13]. This approach demonstrates high enantioselectivities (up to 98.5:1.5 enantiomeric ratio) and functional group tolerance [13].

Lewis Acid-Catalyzed Acetalization

A highly stereoselective Lewis acid-catalyzed trans acetalization reaction has been developed for the construction of the morpholine core [2] [9]. This process involves the coupling of chiral alcohol with trichloroacetimidate using Lewis acid catalysts, followed by inversion of the adjacent chiral center on the morpholine ring [2] [14]. The methodology achieves extremely high overall yield (81%) with only two isolation steps required [2] [9].

Crystallization-Induced Asymmetric Transformation

A novel crystallization-induced asymmetric transformation has been implemented to convert a 1:1 mixture of acetal diastereomers into a single isomer [1] [15]. This process involves the formation of acetal intermediates through Lewis acid-mediated coupling, followed by selective crystallization that drives the equilibrium toward the desired stereoisomer [1] [4]. The transformation enables the efficient synthesis of enantiomerically pure intermediates without the need for classical resolution techniques [1].

One-Pot Morpholine Synthesis

Contemporary approaches have developed one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequences for morpholine synthesis [16] [17]. These methods employ quinine-derived urea catalysts to achieve yields of 38-90% with up to 99% enantiomeric excess [16] [17]. The process provides rapid access to morpholine intermediates in both absolute configurations, facilitating the synthesis of aprepitant analogs [16] [17].

Industrial-Scale Production Challenges

Process Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production presents significant challenges for aprepitant manufacturing [18]. Key considerations include equipment compatibility, heat and mass transfer limitations, and maintaining product quality at larger scales [18]. The manufacturing process requires careful validation to ensure consistent production of acceptable quality and stability for patient safety and efficacy [18].

Waste Minimization and Environmental Impact

The original aprepitant synthesis route generated substantial waste streams, requiring approximately 41,000 gallons of waste per 1,000 pounds of product [19] [20]. Merck's development of a second-generation green synthesis route addressed these concerns by implementing atom-economical transformations that reduced waste generation by approximately 80% [19] [20]. The improved process requires only 20% of the raw materials and water used in the original synthesis [19] [20].

Impurity Control and Quality Management

Industrial-scale production must address the formation and control of process-related impurities [21]. High-performance liquid chromatography methods have been developed to identify and quantify eight potential impurities including stereoisomers (SRS, RRR, RSS), defluorinated aprepitant, and various synthetic intermediates [21]. The analytical methods achieve detection limits ranging from 0.10 ng to 1.79 ng for different impurities [21].

Equipment and Solvent Optimization

Large-scale production requires optimization of reaction equipment and solvent systems [18] [22]. Supercritical antisolvent processes have been investigated for improving drug particle characteristics and enabling kilogram-level production [22]. Continuous flow bioreactor systems have been developed for chiral intermediate production, demonstrating industrial potential for large-scale manufacturing [23].

Purity

>99% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

534.15018768 g/mol

Monoisotopic Mass

534.15018768 g/mol

Heavy Atom Count

37

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1NF15YR6UY

Drug Indication

For the prevention of nausea and vomiting associated with highly emetogenic cancer chemotherapy, including high-dose cisplatin (in combination with other antiemetic agents).
FDA Label
Emend 40 mg hard capsules is indicated for the prevention of postoperative nausea and vomiting (PONV) in adults. Emend is also available as 80 mg and 125 mg hard capsules for the prevention of nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy in adults and adolescents from the age of 12 (see separate Summary of Product Characteristics). Emend is also available as 165 mg hard capsules for the prevention of acute and delayed nausea and vomiting associated with highly emetogenic cisplatin based cancer chemotherapy in adults and the prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy in adults. Emend is also available as powder for oral suspension for the prevention of nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy in children, toddlers and infants from the age of 6 months to less than 12 years. Emend 80 mg, 125 mg, 165 mg hard capsules and Emend powder for oral suspension are given as part of combination therapy.
Prevention of nausea and vomiting

Livertox Summary

Aprepitant and its prodrug fosaprepitant are antiemetic agents that are used to prevent cancer chemotherapy related nausea and vomiting. Both aprepitant and fosaprepitant are associated with a low rate of serum enzyme elevations after treatment which are similar to rates with comparator therapies, and neither agent has been clearly linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Gastrointestinal Agents

Mechanism of Action

Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions. Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood brain barrier and occupies brain NK1 receptors. Animal and human studies show that Aprepitant augments the antiemetic activity of the 5-HT3-receptor antagonist ondansetron and the corticosteroid ethasone and inhibits both the acute and delayed phases of cisplatin induced emesis.

Absorption Distribution and Excretion

The mean absolute oral bioavailability of aprepitant is approximately 60 to 65%.
Aprepitant is eliminated primarily by metabolism; aprepitant is not renally excreted. Aprepitant is excreted in the milk of rats. It is not known whether this drug is excreted in human milk.
70 L
Apparent plasma cl=62-90 mL/min

Metabolism Metabolites

Aprepitant primarily undergoes CYP3A4-mediated metabolism, as well as minor metabolism mediated by CYP1A2 and CYP2C19. About seven metabolites of aprepitant have been identified in human plasma, which all retain weak pharmacological activity.
Aprepitant has known human metabolites that include 5-{[(2S,3S)-3-(4-fluorophenyl)-2-hydroxymorpholin-4-yl]methyl}-2,4-dihydro-1,2,4-triazol-3-one, (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, 5-oxo-1,4-dihydro-1,2,4-triazole-3-carbaldehyde, and 1-[3,5-bis(trifluoromethyl)phenyl]ethanone.

Wikipedia

Aprepitant
Phloroglucinol

Biological Half Life

9-13 hours

Use Classification

Human drugs -> Antiemetics and antinauseants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Aapro MS, Schmoll HJ, Jahn F, Carides AD, Webb RT. Review of the efficacy of aprepitant for the prevention of chemotherapy-induced nausea and vomiting in a range of tumor types. Cancer Treat Rev. 2013 Feb;39(1):113-7. doi: 10.1016/j.ctrv.2012.09.002. Epub 2012 Oct 11. Review. PubMed PMID: 23062719.
2: Furukawa N, Kawaguchi R, Kobayashi H. Use of high-dose cisplatin with aprepitant in an outpatient setting. Eur J Cancer Care (Engl). 2012 Jul;21(4):436-41. doi: 10.1111/j.1365-2354.2011.01284.x. Epub 2011 Aug 25. Review. PubMed PMID: 21883567.
3: Hargreaves R, Ferreira JC, Hughes D, Brands J, Hale J, Mattson B, Mills S. Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Ann N Y Acad Sci. 2011 Mar;1222:40-8. doi: 10.1111/j.1749-6632.2011.05961.x. Review. PubMed PMID: 21434941.
4: Ruhlmann CH, Herrstedt J. Safety evaluation of aprepitant for the prevention of chemotherapy-induced nausea and vomiting. Expert Opin Drug Saf. 2011 May;10(3):449-62. doi: 10.1517/14740338.2011.563235. Epub 2011 Mar 21. Review. PubMed PMID: 21417835.
5: Kast RE. Glioblastoma: synergy of growth promotion between CCL5 and NK-1R can be thwarted by blocking CCL5 with miraviroc, an FDA approved anti-HIV drug and blocking NK-1R with aprepitant, an FDA approved anti-nausea drug. J Clin Pharm Ther. 2010 Dec;35(6):657-63. doi: 10.1111/j.1365-2710.2009.01148.x. Review. PubMed PMID: 21054456.
6: Aapro MS, Walko CM. Aprepitant: drug-drug interactions in perspective. Ann Oncol. 2010 Dec;21(12):2316-23. doi: 10.1093/annonc/mdq149. Epub 2010 May 20. Review. PubMed PMID: 20488873.
7: Sankhala KK, Pandya DM, Sarantopoulos J, Soefje SA, Giles FJ, Chawla SP. Prevention of chemotherapy induced nausea and vomiting: a focus on aprepitant. Expert Opin Drug Metab Toxicol. 2009 Dec;5(12):1607-14. doi: 10.1517/17425250903451675. Review. PubMed PMID: 19929449.
8: Curran MP, Robinson DM. Aprepitant: a review of its use in the prevention of nausea and vomiting. Drugs. 2009;69(13):1853-78. doi: 10.2165/11203680-000000000-00000. Review. PubMed PMID: 19719336.
9: Sarcev T, Secen N, Zaric B, Milovancev A. Aprepitant--where do we stand in the control of chemotherapy-induced nausea and vomiting? J BUON. 2008 Jul-Sep;13(3):333-9. Review. PubMed PMID: 18979546.
10: Olver I, Shelukar S, Thompson KC. Nanomedicines in the treatment of emesis during chemotherapy: focus on aprepitant. Int J Nanomedicine. 2007;2(1):13-8. Review. PubMed PMID: 17722507; PubMed Central PMCID: PMC2673828.

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